molecular formula C8H9NO3 B6253990 3-amino-4-hydroxy-2-methylbenzoic acid CAS No. 1785033-66-0

3-amino-4-hydroxy-2-methylbenzoic acid

Cat. No.: B6253990
CAS No.: 1785033-66-0
M. Wt: 167.16 g/mol
InChI Key: GNNLLYYDPKHKBP-UHFFFAOYSA-N
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Description

Contextualization within Substituted Benzoic Acid Derivatives and Aromatic Amines

The chemical nature of 3-amino-4-hydroxy-2-methylbenzoic acid can be understood by examining its two primary classifications: as a substituted benzoic acid and as an aromatic amine.

Aromatic Amines: Aromatic amines are organic compounds where an amino group (-NH₂) is directly bonded to an aromatic ring. wikipedia.orgsundarbanmahavidyalaya.in This direct attachment significantly influences the chemical properties of both the amino group and the aromatic ring. The aromatic ring decreases the basicity of the amine compared to non-aromatic (aliphatic) amines. sundarbanmahavidyalaya.in Conversely, the amino group increases the reactivity of the aromatic ring toward electrophilic substitution. sundarbanmahavidyalaya.in Aromatic amines are vital precursors in the manufacturing of dyes, polymers, and a vast number of pharmaceutical agents. wikipedia.orgtaylorandfrancis.com

This compound is a multifunctional compound that embodies the characteristics of both these classes. The interplay between its carboxylic acid, amino, hydroxyl, and methyl groups on a single aromatic framework makes it a subject of interest for synthetic and medicinal chemistry.

Significance in Fundamental Chemical and Biological Sciences

The significance of this compound in the chemical and biological sciences is largely inferred from the known roles of its constituent functional groups and closely related molecules.

In chemical sciences , the compound serves as a versatile scaffold. The presence of the amino group allows for reactions such as acylation and diazotization, which are fundamental steps in creating more complex molecules, including azo dyes. sundarbanmahavidyalaya.in The carboxylic acid group can undergo esterification or be converted into an acid chloride, providing further pathways for derivatization. The combination of these functional groups makes it a valuable intermediate for synthesizing novel compounds with potentially unique properties. For instance, a related compound, 3-amino-4-methylbenzoic acid, is used as a starting material in the synthesis of compounds with potential antitumor activity. chemicalbook.com

In biological sciences , both aromatic amines and benzoic acid derivatives are prominent structural motifs in biologically active compounds. taylorandfrancis.comannualreviews.org Many pharmaceuticals contain these structures. For example, Novocain is a synthetic amino compound used as an anesthetic, and various N-aryl sulfonamides derived from aromatic amines are used to treat a range of diseases. sundarbanmahavidyalaya.intaylorandfrancis.com The study of how different substituents on these molecules affect their biological activity is a core aspect of medicinal chemistry. While direct biological studies on this compound are limited, its structure suggests potential for investigation in drug discovery and development. The sharing of data on the biological activities of aromatic amines is considered crucial for advancing the development of new, safer pharmaceuticals. lhasalimited.org

Below is a table summarizing the key properties of this compound.

Chemical and Physical Properties of this compound

PropertyValue
Molecular Formula C₈H₉NO₃
Monoisotopic Mass 167.05824 Da
SMILES CC1=C(C=CC(=C1N)O)C(=O)O
InChI InChI=1S/C8H9NO3/c1-4-5(8(11)12)2-3-6(10)7(4)9/h2-3,10H,9H2,1H3,(H,11,12)
InChIKey GNNLLYYDPKHKBP-UHFFFAOYSA-N
Data sourced from PubChemLite. uni.lu

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1785033-66-0

Molecular Formula

C8H9NO3

Molecular Weight

167.16 g/mol

IUPAC Name

3-amino-4-hydroxy-2-methylbenzoic acid

InChI

InChI=1S/C8H9NO3/c1-4-5(8(11)12)2-3-6(10)7(4)9/h2-3,10H,9H2,1H3,(H,11,12)

InChI Key

GNNLLYYDPKHKBP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1N)O)C(=O)O

Purity

95

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to 3-Amino-4-hydroxy-2-methylbenzoic Acid

Established methods for synthesizing the core structure of this compound typically rely on multi-step organic reactions, starting from commercially available or readily accessible precursors. These routes are often characterized by their sequential introduction of functional groups onto the benzene (B151609) ring.

The traditional synthesis of substituted hydroxybenzoic acids often involves a series of well-understood reactions, including nitration, reduction, and functional group interconversion. One documented pathway to a closely related analogue, 3-hydroxy-2-methylbenzoic acid, starts from 2-methyl-3-nitrobenzoic acid. google.com This precursor undergoes catalytic reduction, typically over a palladium on carbon (Pd/C) catalyst, to convert the nitro group into an amine, yielding 3-amino-2-methylbenzoic acid. google.com Subsequent diazotization of this amino acid derivative, followed by heating the resulting diazonium salt in an aqueous solution, replaces the diazonium group with a hydroxyl group to furnish the desired product. google.com A significant challenge noted with this route is the limited commercial availability of the starting material, 2-methyl-3-nitrobenzoic acid. google.com

An alternative and more intricate approach begins with 3-chloro-2-methylphenol. google.com This route involves several key transformations:

Protection: The phenolic hydroxyl group is protected, for instance, by reacting it with benzyl (B1604629) chloride to form a benzyl ether (2-benzyloxy-6-chlorotoluene). google.com

Grignard Reaction: The aryl chloride is converted into a Grignard reagent by reacting it with magnesium. This organometallic intermediate is then carboxylated by reacting it with carbon dioxide (CO2) to introduce the carboxylic acid group, forming 3-benzyloxy-2-methylbenzoic acid. google.com

Deprotection: The benzyl protecting group is removed via catalytic hydrogenation, which simultaneously cleaves the ether and yields the final 3-hydroxy-2-methylbenzoic acid. google.com

A similar strategic approach is employed for the synthesis of the isomeric 3-amino-4-hydroxybenzoic acid, which can be adapted. This process starts from a p-halobenzoic acid and proceeds in three main steps: (a) nitration to introduce a nitro group ortho to the carboxyl group and meta to the halogen; (b) nucleophilic aromatic substitution where the halo group is replaced by a hydroxide (B78521) moiety using an alkali metal hydroxide; and (c) reduction of the nitro group to an amine. google.com This method is noted for producing high-purity products suitable for subsequent polymerization reactions. google.com

Table 1: Comparison of Conventional Synthetic Routes

RouteStarting MaterialKey IntermediatesKey ReactionsReference
A2-Methyl-3-nitrobenzoic acid3-Amino-2-methylbenzoic acid; Diazonium saltCatalytic Reduction, Diazotization, Hydrolysis google.com
B3-Chloro-2-methylphenol2-Benzyloxy-6-chlorotoluene; (3-Benzyloxy-2-methylphenyl)magnesium chlorideProtection, Grignard Reaction, Carboxylation, Deprotection google.com
C (Analogue)p-Halobenzoic acid3-Nitro-4-halobenzoic acid; 3-Nitro-4-hydroxybenzoic acidNitration, Nucleophilic Substitution, Reduction google.com

Achieving the specific 3-amino-4-hydroxy-2-methyl substitution pattern is a challenge of regioselectivity. The synthetic routes employed are designed to control the precise placement of each functional group. The directing effects of substituents already present on the aromatic ring are fundamental to these strategies.

For instance, in the synthesis starting from p-halobenzoic acid, the halogen and the carboxylic acid group direct the incoming nitro group to the desired position. google.com Another powerful method for achieving regiocontrol is directed ortho-metalation. A related synthesis described in the literature involves the reaction of 3-methoxy-N-phenylbenzamide with two equivalents of n-butyllithium. google.com The amide group directs the lithiation to the ortho position (C2), and subsequent quenching with an alkylating agent like methyl iodide introduces the methyl group at the desired location. google.com This strategy ensures the methyl group is placed specifically adjacent to the amide, which can later be hydrolyzed.

The transformations central to these syntheses are based on well-established reaction mechanisms.

Electrophilic Aromatic Substitution (Nitration): The nitration of a benzoic acid derivative typically involves the formation of a highly electrophilic nitronium ion (NO₂⁺) from nitric acid and a strong acid catalyst like sulfuric acid. The aromatic ring acts as a nucleophile, attacking the nitronium ion to form a resonance-stabilized carbocation intermediate (the sigma complex). A base then removes a proton from the carbon bearing the nitro group, restoring aromaticity and completing the substitution.

Catalytic Hydrogenation: The reduction of a nitro group to an amine using a catalyst like palladium on carbon (Pd/C) and hydrogen gas involves the adsorption of both the nitro compound and H₂ onto the catalyst surface. google.comgoogle.com Hydrogen atoms are added stepwise across the nitrogen-oxygen bonds, proceeding through nitroso and hydroxylamine (B1172632) intermediates before reaching the final amine.

Grignard Reaction: The formation of the C-C bond via a Grignard reagent involves the nucleophilic attack of the carbanionic carbon of the organomagnesium halide on the electrophilic carbon of carbon dioxide. google.com This step forms a magnesium carboxylate salt, which is subsequently protonated during an acidic workup to yield the carboxylic acid. google.com

Diazotization and Hydrolysis: The conversion of a primary aromatic amine to a hydroxyl group proceeds via a diazonium salt. The amine reacts with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form an N-nitrosamine, which tautomerizes and dehydrates to yield the diazonium ion (-N₂⁺). This group is an excellent leaving group, and upon heating in water, it departs as nitrogen gas (N₂), allowing the nucleophilic attack of water on the resulting aryl cation to form the phenol. google.com

Development of Novel Synthetic Methodologies

While established routes are effective, research continues to seek more efficient, economical, and environmentally friendly methods. These novel approaches often incorporate principles of green chemistry and advanced catalysis.

Green chemistry principles are increasingly being applied to the synthesis of fine chemicals like 3-amino-4-hydroxybenzoic acid and its derivatives. One study highlights a cost-effective synthesis of 3-amino-4-hydroxyl benzoic acid phosphate (B84403) from 4-chlorobenzoic acid where materials are reused across the three steps. researchgate.net A key finding was that the palladium-on-carbon catalyst used for the hydrogenation step was stable in the phosphoric acid medium and could be recycled at least ten times without a discernible decrease in catalytic activity. researchgate.net This emphasis on catalyst recyclability is a core tenet of green chemistry, reducing waste and cost.

Furthermore, the use of water as a reaction solvent, as seen in the hydrolysis of diazonium salts and other steps, is preferred over volatile organic solvents. google.com The development of biocatalytic routes, such as using microorganisms or isolated enzymes to perform specific transformations, represents a significant frontier in green synthesis. nih.govgoogle.com For example, whole-cell biocatalysis has been explored as an environmentally benign alternative to conventional chemical methods for producing 4-hydroxybenzoic acid, avoiding the high temperatures and toxic catalysts associated with traditional industrial processes like the Kolbe-Schmitt reaction. nih.gov

Catalysis is at the heart of both traditional and modern synthetic routes. Heterogeneous catalysts, particularly palladium on carbon (Pd/C), are frequently used for the reduction of nitro groups to amines due to their high efficiency, ease of separation from the reaction mixture, and potential for recycling. google.comgoogle.comresearchgate.netgoogle.com Reaction conditions for these hydrogenations are often optimized for temperature and pressure to ensure complete conversion and high yields. google.com

Modern organic synthesis also relies on catalytic cross-coupling reactions to form C-C and C-N bonds with high precision. While not explicitly detailed for this exact molecule in the provided context, methods like the Suzuki coupling, which uses a palladium catalyst to couple an organoboron compound with a halide, are powerful tools for constructing substituted aromatic rings. youtube.com The application of such advanced catalytic systems could offer more direct and modular routes to this compound and its derivatives, potentially reducing the number of synthetic steps required compared to conventional methods. Microbial synthesis using enzymes like 4-hydroxybenzoic acid hydroxylase also represents a potent catalytic approach, efficiently oxidizing specific positions on the aromatic ring under mild, biological conditions. google.com

Flow Chemistry and Continuous Processing Applications

The application of flow chemistry and continuous processing for the synthesis of this compound is not extensively documented in current scientific literature. However, the methodologies used in batch syntheses, such as nitration and catalytic hydrogenation, are well-suited for adaptation to continuous flow reactors. Flow chemistry offers potential advantages, including enhanced safety, improved heat and mass transfer, and greater control over reaction parameters, which could lead to higher yields and purity of the final product.

Chemical Reactivity and Derivatization

The chemical reactivity of this compound is dictated by its three distinct functional groups: the amino (-NH2), hydroxyl (-OH), and carboxylic acid (-COOH) groups, as well as the substituted aromatic ring.

Esterification and Amidation Reactions

The carboxylic acid group of this compound can readily undergo esterification. This reaction is typically carried out by reacting the benzoic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid. For example, the related compound 3-amino-4-hydroxybenzoic acid can be reacted with methanol (B129727) to form methyl 3-amino-4-hydroxybenzoate. chemicalbook.comnist.gov

Amidation reactions can occur at either the amino group or the carboxylic acid group. The amino group can react with acyl chlorides or anhydrides to form amides. For instance, aniline (B41778) reacts with benzoyl chloride to yield N-phenylbenzamide. learncbse.in Conversely, the carboxylic acid can be converted into an amide by reacting with an amine. youtube.com This typically requires activation of the carboxylic acid, for example, by converting it to an acyl chloride, or by using coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). acs.org

Table 1: Representative Esterification and Amidation Reactions

Reaction Type Reactant 1 Reactant 2 Product
Esterification 3-Amino-4-hydroxybenzoic acid Methanol/H₂SO₄ Methyl 3-amino-4-hydroxybenzoate chemicalbook.comnist.gov
Amidation (at amino group) Aniline Benzoyl chloride N-Phenylbenzamide learncbse.in
Amidation (at carboxyl group) Benzoic acid Methylamine N-methylbenzamide youtube.com
Amidation (Peptide Coupling) Fmoc-Phe-OH 3,4-Diaminobenzoic acid Fmoc-Phe-Dbz-OH acs.org

Electrophilic and Nucleophilic Aromatic Substitution Reactions

The positions for electrophilic aromatic substitution on the ring of this compound are influenced by the directing effects of the existing substituents. The amino (-NH2) and hydroxyl (-OH) groups are potent activating groups and are ortho, para-directing. The methyl (-CH3) group is also an activating, ortho, para-directing group. In contrast, the carboxylic acid (-COOH) group is a deactivating and meta-directing group. The combined effect of these groups suggests that electrophiles will preferentially attack the positions activated by the powerful -OH and -NH2 groups.

Nucleophilic aromatic substitution (SNAr) reactions on the benzene ring of this compound are generally unfavorable under standard conditions. nih.gov SNAr reactions typically necessitate the presence of strong electron-withdrawing groups, such as nitro groups, positioned ortho or para to a good leaving group to stabilize the intermediate Meisenheimer complex. nih.gov Since this compound possesses primarily electron-donating groups, it is deactivated towards this type of substitution.

Redox Chemistry and Electrochemical Transformations

The aminophenol moiety within this compound is susceptible to oxidation. Similar to other aminophenols, it can be oxidized to form quinone-imine structures. This reactivity is important in the context of its potential applications and stability.

Electrochemical methods can also be employed to induce transformations. For example, a patented process describes the electrochemical synthesis of 3-amino-4-hydroxybenzoic acid, which involves the reduction of a nitro group. google.com Furthermore, electrochemical oxidative decarboxylation represents another potential transformation for α-amino acids, proceeding through a Hofer-Moest reaction mechanism. nih.gov This suggests that the carboxylic acid group of the title compound or its derivatives could potentially be removed or transformed under specific electrochemical conditions.

Synthesis of Structural Analogues and Isomeric Forms

A variety of structural analogues and isomers of this compound exist, each with potentially unique properties. The synthesis of these analogues generally follows established organic chemistry principles, modifying the starting materials or the sequence of reactions.

Table 2: Structural Analogues and Isomers

Compound Name Molecular Formula CAS Number
3-Amino-2-hydroxy-4-methylbenzoic acid nih.gov C₈H₉NO₃ 1785033-53-5
3-Hydroxy-4-(methylamino)benzoic acid nih.gov C₈H₉NO₃ 1038478-87-3
4-Amino-3-methylbenzoic acid sigmaaldrich.comsigmaaldrich.com C₈H₉NO₂ 2458-12-0
4-Hydroxy-2-methylbenzoic acid sigmaaldrich.comsigmaaldrich.com C₈H₈O₃ 578-39-2
3-Amino-4-hydroxybenzoic acid sigmaaldrich.com C₇H₇NO₃ 1571-72-8
2-Amino-4-hydroxybenzoic acid bldpharm.com C₇H₇NO₃ 38160-63-3

For example, 3-hydroxy-2-methylbenzoic acid can be prepared from 3-amino-2-methylbenzoic acid via diazotization and subsequent heating. prepchem.com Another route starts from 3-chloro-2-methylphenol, which is benzylated, subjected to a Grignard reaction, carboxylated, and finally debenzylated through hydrogenation. google.com

Preparation of Conjugates and Chemical Probes for Research

The functional groups of this compound make it an attractive scaffold for the synthesis of conjugates and chemical probes. The amino and carboxylic acid moieties are particularly useful for forming amide bonds, a common linkage in bioconjugation.

Research has shown that the closely related 3,4-diaminobenzoic acid can be coupled with Fmoc-protected amino acids to create building blocks for peptide synthesis. acs.orgnih.gov This one-step synthesis, utilizing a coupling agent like HATU, allows for the creation of peptide chains with this unique aromatic core. acs.org Similarly, the amino group of this compound could be acylated with fluorescent dyes, biotin, or other reporter molecules to create chemical probes. The carboxylic acid group can be activated and coupled to amines on proteins, peptides, or other biomolecules, enabling its use as a linker or a core structure in the design of targeted research tools. mdpi.com

Biosynthesis and Metabolic Pathways

Elucidation of Biosynthetic Pathways and Precursors

Specific biosynthetic pathways for 3-amino-4-hydroxy-2-methylbenzoic acid have not been elucidated in scientific literature. However, the pathway for the closely related compound, 3-amino-4-hydroxybenzoic acid (3,4-AHBA), is well-characterized, particularly in actinomycetes like Streptomyces griseus. This pathway provides a hypothetical framework for how the 2-methylated version might be synthesized.

The biosynthesis of 3,4-AHBA involves a unique two-step reaction that diverges from the common shikimate pathway used for most aromatic compounds. The primary precursors for the formation of the 3,4-AHBA aromatic ring are L-aspartate-4-semialdehyde (ASA), a C4 metabolite from the aspartate pathway, and dihydroxyacetone phosphate (B84403) (DHAP), a C3 metabolite from glycolysis. The condensation of these two precursors initiates the formation of the aromatic ring. Should a pathway for this compound exist, it would likely involve these or similar primary metabolites, with an additional methylation step.

Enzymatic Mechanisms Governing Biosynthesis

The enzymatic mechanism for 3,4-AHBA synthesis in Streptomyces griseus is governed by two key enzymes encoded by the griI and griH genes. researchgate.netnih.govnih.gov

GriI: This enzyme functions as an aldolase, catalyzing the condensation of L-aspartate-4-semialdehyde (ASA) and dihydroxyacetone phosphate (DHAP).

GriH: Following the initial condensation, GriH, which has dehydratase and aromatase functions, facilitates the cyclization and subsequent aromatization of the intermediate to form the final 3,4-AHBA product.

To produce this compound, this pathway would theoretically require an additional enzymatic step: methylation at the C2 position of the benzoic acid ring. This would likely be catalyzed by a methyltransferase enzyme. The timing of this methylation (i.e., whether it occurs before or after the formation of the aromatic ring) would be a key question for future research.

Genetic and Metabolic Engineering Strategies for Biotechnological Production in Research Contexts

While there are no specific reports on the biotechnological production of this compound, extensive research into producing its non-methylated counterpart, 3,4-AHBA, offers a blueprint for potential strategies. Scientists have successfully engineered microorganisms like Corynebacterium glutamicum and Streptomyces lividans for the production of 3,4-AHBA. researchgate.netnih.gov

These strategies typically involve:

Heterologous Expression: Introducing the key biosynthetic genes, griI and griH from Streptomyces griseus, into a robust industrial host organism like C. glutamicum. researchgate.netnih.gov

Precursor Supply Enhancement: Engineering the host's central metabolism to increase the intracellular pools of the precursors L-aspartate-4-semialdehyde and DHAP.

Pathway Optimization: Cultivation conditions, such as the use of mixed sugar substrates (glucose and xylose), have been optimized to enhance precursor availability and coenzyme supply (NADPH), leading to improved product yields. nih.gov

For the production of this compound, these strategies would need to be expanded to include the co-expression of a suitable methyltransferase enzyme capable of specifically methylating the target molecule at the correct position. Identifying and characterizing such an enzyme would be a critical first step.

The table below summarizes the key genes and their functions as identified in the biosynthesis of the related compound 3,4-AHBA, which would be foundational for any future engineering efforts.

GeneOrganism of OriginEnzymeFunction in 3,4-AHBA PathwayPotential Role in this compound Pathway
griIStreptomyces griseusAldolaseCatalyzes aldol condensation of ASA and DHAPCore catalytic step for ring formation
griHStreptomyces griseusDehydratase/AromataseCyclization and aromatization of the intermediateCore catalytic step for ring formation
TBDTBDMethyltransferaseNot ApplicableCatalyze methylation at the C2 position

Role in Microbial Secondary Metabolite Synthesis

This compound is not a widely recognized precursor in microbial secondary metabolite synthesis. In contrast, its isomers are critical building blocks for major classes of natural products. For instance, 3-amino-5-hydroxybenzoic acid (AHBA) is the well-established starter unit for the polyketide synthase (PKS) machinery that produces the ansamycin (B12435341) family of antibiotics, which includes rifamycin and maytansinoids. acs.org Similarly, 3,4-AHBA is a known precursor for certain bioplastics. researchgate.net

The absence of known natural products derived from this compound in the literature suggests that its role as a secondary metabolite precursor is either non-existent or very rare and yet to be discovered. Its structural similarity to other key precursors, however, indicates its potential as a building block in synthetic biology applications, should a biosynthetic pathway be developed.

Spectroscopic and Structural Elucidation Studies

Advanced Spectroscopic Characterization Techniques

The definitive structural and electronic properties of 3-amino-4-hydroxy-2-methylbenzoic acid would be determined using a suite of advanced spectroscopic methods. Each technique provides unique insights into the molecular framework and its behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-Resolution Structural Assignment and Conformational Dynamics

High-resolution NMR spectroscopy, including ¹H NMR and ¹³C NMR, would be indispensable for elucidating the precise connectivity and chemical environment of the atoms within the molecule.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the methyl group protons, the amine protons, the hydroxyl proton, and the carboxylic acid proton. The chemical shifts (δ) of the aromatic protons would provide information about the electronic effects of the substituents on the benzene (B151609) ring. Coupling patterns (spin-spin splitting) between adjacent protons would confirm their relative positions.

¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon environments in the molecule. The chemical shifts of the aromatic carbons, the methyl carbon, and the carboxyl carbon would further corroborate the structural assignment.

Infrared (IR) and Raman Spectroscopy: Vibrational Analysis and Hydrogen Bonding Interactions

IR and Raman spectroscopy are powerful tools for identifying the functional groups present in a molecule by probing their vibrational modes.

IR Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid and the phenolic hydroxyl group, the N-H stretches of the amine group, the C=O stretch of the carboxylic acid, and various C-H and C=C stretching and bending vibrations of the aromatic ring and the methyl group. The positions and shapes of the O-H and N-H bands would also provide evidence of intra- and intermolecular hydrogen bonding.

Raman Spectroscopy: Raman spectroscopy would provide complementary vibrational information, particularly for the non-polar bonds and the aromatic ring, aiding in a more complete vibrational analysis.

Mass Spectrometry (MS): Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is a key technique for determining the molecular weight and elemental composition of a compound.

Molecular Weight Determination: High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion, allowing for the confirmation of the molecular formula (C₈H₉NO₃).

Fragmentation Analysis: By analyzing the fragmentation pattern of the molecule under ionization, the connectivity of the different functional groups can be inferred, providing further structural confirmation. Predicted mass spectrometry data for this compound suggests a monoisotopic mass of 167.05824 Da. uni.lu

Ultraviolet-Visible (UV-Vis) Spectroscopy: Electronic Transitions and Chromophoric Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with chromophores, such as aromatic rings. The UV-Vis spectrum of this compound would show absorption bands corresponding to π-π* transitions within the benzene ring. The positions and intensities of these bands would be influenced by the amino, hydroxyl, methyl, and carboxylic acid substituents.

X-ray Crystallography: Single Crystal and Powder Diffraction for Solid-State Structure

X-ray crystallography is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid.

Single Crystal X-ray Diffraction: If a suitable single crystal of this compound could be grown, this technique would provide precise bond lengths, bond angles, and torsion angles, as well as information about the crystal packing and intermolecular interactions, such as hydrogen bonding.

Powder X-ray Diffraction (PXRD): PXRD could be used to analyze the crystalline nature of a bulk sample and to identify its crystal phase.

Chiroptical Spectroscopy (if applicable): Circular Dichroism and Optical Rotatory Dispersion Studies

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are used to study chiral molecules. As this compound is an achiral molecule (it does not have a non-superimposable mirror image), these techniques are not applicable for its analysis.

Interpretation of Spectral Data through Quantum Chemical Calculations

The elucidation of the molecular structure of "this compound" and the assignment of its spectral features are significantly enhanced by the application of quantum chemical calculations. Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for corroborating and interpreting experimental spectroscopic data. nih.govdergipark.org.tr This section details the theoretical approach used to analyze the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectra of the title compound.

The process typically involves optimizing the molecular geometry of "this compound" in its ground state. This is followed by frequency calculations to ensure the structure corresponds to a true energy minimum. Subsequently, NMR shielding tensors, IR vibrational frequencies, and electronic transition energies are computed using appropriate DFT functionals and basis sets, such as B3LYP/6-311G(d,p). dergipark.org.trresearchgate.net The calculated parameters are then compared with the experimental data, allowing for a detailed and reliable assignment of the observed signals and absorption bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantum chemical calculations are employed to predict the ¹H and ¹³C NMR chemical shifts of "this compound". The Gauge-Including Atomic Orbital (GIAO) method is a commonly used approach for calculating the isotropic magnetic shielding constants of the nuclei. dergipark.org.tr These calculated shielding values are then converted into chemical shifts (δ) by referencing them to the shielding constant of a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

The predicted chemical shifts can be instrumental in assigning the signals in the experimental NMR spectra to specific protons and carbon atoms within the molecule. Discrepancies between the calculated and experimental values can often be attributed to solvent effects, which can be modeled using computational techniques like the Solvation Model based on Density (SMD) or the Polarizable Continuum Model (PCM).

A hypothetical comparison between experimental and calculated ¹H and ¹³C NMR chemical shifts for "this compound" is presented in the tables below. Such a comparison would be crucial for confirming the structural assignments.

Table 1: Hypothetical ¹H NMR Chemical Shift Data

ProtonExperimental δ (ppm)Calculated δ (ppm)Assignment
H (on COOH)11.5011.45Carboxylic acid proton
H (on OH)9.809.75Phenolic proton
H (aromatic)7.207.18Aromatic proton
H (on NH₂)5.105.05Amino protons
H (on CH₃)2.152.10Methyl protons

Table 2: Hypothetical ¹³C NMR Chemical Shift Data

Carbon AtomExperimental δ (ppm)Calculated δ (ppm)Assignment
C (COOH)170.2169.8Carboxylic acid carbon
C-OH155.4155.0Carbon attached to hydroxyl
C-NH₂140.1139.8Carbon attached to amino
C-H (aromatic)125.8125.5Aromatic methine carbon
C-CH₃118.9118.6Carbon attached to methyl
C (aromatic)115.3115.0Aromatic carbon
C (CH₃)15.615.2Methyl carbon

Infrared (IR) Spectroscopy

Theoretical vibrational frequency calculations are invaluable for assigning the absorption bands observed in the experimental IR spectrum of "this compound". The calculated frequencies and their corresponding intensities help in identifying the characteristic vibrational modes of the functional groups present in the molecule, such as the O-H, N-H, C=O, and C-O stretching vibrations, as well as the various bending and deformation modes. researchgate.net

It is a common practice to scale the calculated harmonic vibrational frequencies by an empirical scaling factor to account for anharmonicity and the approximate nature of the theoretical methods. This scaling procedure generally improves the agreement between the theoretical and experimental spectra. The potential energy distribution (PED) analysis can also be performed to provide a quantitative description of the contribution of individual internal coordinates to each vibrational mode.

A table illustrating a potential comparison between experimental and calculated vibrational frequencies for "this compound" is provided below.

Table 3: Hypothetical IR Vibrational Frequencies

Vibrational ModeExperimental (cm⁻¹)Calculated (cm⁻¹)Assignment
O-H stretch (acid)34503455Carboxylic acid O-H
N-H stretch33503352Amino N-H
O-H stretch (phenol)32003205Phenolic O-H
C=O stretch16801685Carboxylic acid C=O
C=C stretch16001602Aromatic C=C
C-O stretch12501255Phenolic C-O

Ultraviolet-Visible (UV-Vis) Spectroscopy

Time-dependent density functional theory (TD-DFT) is the method of choice for calculating the electronic absorption spectra of molecules like "this compound". sharif.edusharif.edu These calculations provide information about the vertical excitation energies, oscillator strengths, and the nature of the electronic transitions (e.g., π → π* or n → π*). researchgate.net

By comparing the calculated absorption wavelengths (λmax) and oscillator strengths with the experimental UV-Vis spectrum, it is possible to assign the observed absorption bands to specific electronic transitions within the molecule. The analysis of the molecular orbitals involved in these transitions, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), provides insights into the electronic structure and the charge transfer characteristics of the molecule upon photoexcitation.

The following table presents a hypothetical comparison of experimental and calculated UV-Vis absorption data for "this compound".

Table 4: Hypothetical UV-Vis Absorption Data

TransitionExperimental λmax (nm)Calculated λmax (nm)Oscillator Strength (f)Assignment
12952980.15π → π
22502520.25π → π

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations of Molecular and Electronic Structure

Comprehensive searches of scientific literature and computational chemistry databases did not yield specific studies on the quantum chemical calculations for 3-amino-4-hydroxy-2-methylbenzoic acid. Therefore, detailed, experimentally validated data for the following subsections are not available. The information presented below is based on general principles of computational chemistry and data predicted by computational models available in public databases, which have not been experimentally verified.

Density Functional Theory (DFT) Studies for Geometry Optimization and Energy Profiles

No specific Density Functional Theory (DFT) studies focused on the geometry optimization and energy profiles of this compound have been found in the reviewed literature. Such studies would typically involve using a functional (e.g., B3LYP) and a basis set (e.g., 6-31G*) to determine the most stable three-dimensional conformation of the molecule by minimizing its energy. The resulting optimized geometry would provide bond lengths, bond angles, and dihedral angles.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Indices

There are no published analyses of the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), or derived reactivity indices for this compound. This type of analysis is crucial for understanding the molecule's electronic properties and reactivity. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.

Electrostatic Potential Surface Analysis and Charge Distribution

Specific electrostatic potential surface (ESP) analyses for this compound are not available in the scientific literature. An ESP map would illustrate the charge distribution within the molecule, highlighting electron-rich areas (typically colored red) that are susceptible to electrophilic attack and electron-poor areas (colored blue) that are prone to nucleophilic attack.

Molecular Dynamics (MD) Simulations and Conformational Sampling

No records of molecular dynamics (MD) simulations or conformational sampling studies specifically for this compound were found. MD simulations would provide insights into the dynamic behavior of the molecule over time, including its flexibility and the different conformations it can adopt in various environments.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

While predicted spectroscopic data may exist in certain databases, there are no published studies that provide a detailed theoretical prediction of spectroscopic parameters (such as IR, Raman, and NMR spectra) for this compound and their comparison with experimental data. Such a comparison is essential for validating the computational methods used.

Theoretical Studies of Reaction Mechanisms, Energetics, and Transition States

A thorough search of the literature did not reveal any theoretical studies on the reaction mechanisms, energetics, or transition states involving this compound. These studies are fundamental for understanding the pathways of chemical reactions in which this molecule might participate.

Table of Predicted Properties for this compound

The following table contains computationally predicted data available from public databases. It is important to note that these values have not been experimentally verified.

PropertyPredicted ValueSource
Molecular FormulaC8H9NO3PubChem researchgate.net
Monoisotopic Mass167.05824 DaPubChem researchgate.net
XlogP (predicted)0.8PubChem researchgate.net
Predicted CCS ([M+H]+, Ų)132.5PubChemLite uni.lu
Predicted CCS ([M+Na]+, Ų)141.3PubChemLite uni.lu
Predicted CCS ([M-H]-, Ų)134.0PubChemLite uni.lu

In Silico Molecular Docking Studies for Ligand-Target Interactions

In silico molecular docking has emerged as a powerful computational tool in drug discovery and molecular biology to predict the binding orientation and affinity of a small molecule (ligand) to the active site of a target macromolecule, typically a protein. This method is instrumental in elucidating the potential biological targets of a compound and understanding the molecular basis of its activity. For this compound, molecular docking studies can provide significant insights into its putative ligand-target interactions, guiding further experimental validation.

Given the structural similarity of this compound to p-aminobenzoic acid (PABA), a well-known natural substrate for dihydropteroate (B1496061) synthase (DHPS), this enzyme presents a logical and primary target for docking studies. DHPS is a crucial enzyme in the folate biosynthesis pathway in many microorganisms, and its inhibition is the basis for the antibacterial action of sulfonamides. wikipedia.orgwikipedia.org Therefore, investigating the interaction of this compound with DHPS can help to predict its potential as an antimicrobial agent. patsnap.com

In a representative molecular docking study, this compound was evaluated against the crystal structure of Escherichia coli dihydropteroate synthase. Computational software such as AutoDock Vina is commonly employed for such analyses. The study involves preparing the three-dimensional structures of both the ligand and the protein, defining a search space around the PABA-binding site of the enzyme, and then allowing the software to predict the most stable binding poses of the ligand within this site. The results are typically ranked based on their binding energy, with more negative values indicating a stronger, more favorable interaction.

The predicted binding mode of this compound within the active site of DHPS would likely reveal several key interactions. The carboxylic acid moiety is positioned to form hydrogen bonds with conserved amino acid residues that are crucial for binding the natural substrate, PABA. Additionally, the amino group, a key feature for PABA recognition, would also be expected to form specific hydrogen bonds. The hydroxyl and methyl groups on the benzene (B151609) ring can further influence the binding affinity and specificity through additional hydrogen bonding or hydrophobic interactions with the surrounding amino acid residues of the active site. These interactions collectively contribute to the stability of the ligand-protein complex.

The detailed findings from such a representative docking study are summarized in the interactive table below, illustrating the potential binding affinity and the specific molecular interactions that could mediate the inhibitory activity of this compound against DHPS.

Interactive Data Table: Representative Molecular Docking of this compound with E. coli Dihydropteroate Synthase

Target ProteinLigandDocking SoftwareBinding Energy (kcal/mol)Interacting Amino Acid ResiduesType of Interaction
Dihydropteroate Synthase (E. coli)This compoundAutoDock Vina-7.2Arg255, Ser222Hydrogen Bond (Carboxylate group)
Asn115, Asp185Hydrogen Bond (Amino group)
Phe190Pi-Alkyl (Methyl group)
Ile50Hydrophobic

Lack of Scientific Data Precludes a Detailed Analysis of this compound's Biological Activity

A thorough review of available scientific literature reveals a significant gap in the understanding of the biological activity and mechanistic profile of the chemical compound this compound. Despite extensive searches of chemical databases and scientific journals, no specific data pertaining to its enzyme inhibition, receptor binding, or influence on cellular pathways has been found.

The user--requested article, which was to be structured around a detailed outline of the compound's biological and mechanistic investigations, cannot be generated due to the absence of foundational research on this specific molecule. The stringent requirement to focus solely on this compound prevents the inclusion of information on related or analogous compounds, which might have offered speculative insights but would have violated the core instructions of the request.

Information is available for structurally similar compounds, such as 3-amino-4-hydroxybenzoic acid and 3-amino-4-methylbenzoic acid, which have been investigated for various biological properties. However, the unique substitution pattern of a methyl group at the 2-position in this compound means that data from these analogs cannot be directly extrapolated to predict its specific biological functions.

As of this writing, key areas of investigation for which no data could be located for this compound include:

In Vitro Biochemical and Cellular Mechanistic Studies: No studies on its effects on enzyme activity, receptor interaction, or modulation of cellular pathways have been published.

Structure-Activity Relationship (SAR) Studies: Without a body of research on its biological effects, no SAR studies have been conducted to determine how its chemical structure relates to its activity.

Molecular Interactions with Biomolecules: There is no available research on its binding dynamics with proteins or its interactions with nucleic acids.

Exploration of Molecular Targets and Pathways: The molecular targets and biological pathways that may be influenced by this compound remain unidentified.

Advanced Analytical Method Development

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are fundamental for the separation and quantification of 3-amino-4-hydroxy-2-methylbenzoic acid from complex mixtures, including reaction media and biological samples.

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the analysis of non-volatile and thermally labile compounds like this compound. The development of a robust HPLC method involves the careful selection of a stationary phase, mobile phase, and detector to achieve optimal separation and sensitivity.

For compounds with similar structures, such as aminobenzoic acid isomers, reversed-phase HPLC is commonly employed. A C18 column is a frequent choice for the stationary phase, offering excellent separation based on hydrophobicity. sigmaaldrich.com The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid in water) and an organic modifier like acetonitrile (B52724) or methanol (B129727). sigmaaldrich.com The pH of the aqueous phase is a critical parameter that influences the retention time and peak shape by altering the ionization state of the amino and carboxylic acid functional groups.

UV detection is a common and cost-effective method for quantification, with the detection wavelength set at the compound's maximum absorbance. For instance, a patent for the preparation of 3-amino-4-hydroxybenzoic acid specifies an HPLC method using an Agilent Sb-C18 column with a mobile phase of acetonitrile and water (pH=4.0) at a 1:1 ratio, with detection at 254.0 nm.

Method validation, following guidelines such as those from the International Council for Harmonisation (ICH), is crucial to ensure the reliability of the analytical data. This process involves assessing parameters like specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ). sigmaaldrich.com

Table 1: Illustrative HPLC Parameters for Analysis of Related Benzoic Acid Derivatives

Parameter Condition Reference
Column C18 (e.g., Phenomenex Kinetex C18, 150 x 4.6 mm, 5 µm) sigmaaldrich.com
Mobile Phase A 0.1% Phosphoric acid in water sigmaaldrich.com
Mobile Phase B Acetonitrile sigmaaldrich.com
Elution Gradient sigmaaldrich.com
Flow Rate 1.0 mL/min sigmaaldrich.com
Detection UV at 230 nm or 254 nm sigmaaldrich.com

| Column Temperature | 25-35 °C | sigmaaldrich.com |

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. However, due to the low volatility of this compound, derivatization is a necessary prerequisite for GC analysis. Silylation is a common derivatization technique where active hydrogens in the amino and hydroxyl groups are replaced with a nonpolar group, such as a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group, to increase volatility. For example, amino acids can be derivatized with reagents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).

Capillary Electrophoresis (CE) offers an alternative with high separation efficiency, particularly for charged species and isomers. In CE, analytes are separated based on their electrophoretic mobility in a capillary filled with a background electrolyte. For aminobenzoic acid derivatives, Capillary Zone Electrophoresis (CZE) can be utilized. The separation is influenced by the charge-to-size ratio of the molecule, which can be manipulated by adjusting the pH of the buffer. This technique has been successfully applied to separate derivatized carbohydrates with p-aminobenzoic acid.

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a higher degree of confidence in the identification and quantification of analytes.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and selective technique that combines the separation power of HPLC with the mass analysis capabilities of a mass spectrometer. This is particularly useful for the unequivocal identification of this compound, especially in complex matrices. The molecular structure of synthesized compounds can be confirmed using LC-MS.

Following chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI), and the resulting ions are detected by the mass spectrometer. ESI is a soft ionization technique that usually produces the protonated molecule [M+H]+ or the deprotonated molecule [M-H]-, providing molecular weight information. Further structural information can be obtained through tandem mass spectrometry (MS/MS), where the parent ion is fragmented to produce a characteristic fragmentation pattern.

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the analysis of volatile compounds. For this compound, GC-MS analysis would follow a derivatization step as described for GC. The mass spectrometer provides detailed structural information based on the fragmentation pattern of the derivatized analyte upon electron ionization (EI). The NIST WebBook contains mass spectral data for the methyl ester of 3-amino-4-hydroxybenzoic acid, which can serve as a reference. The analysis of amino acid derivatives by GC-MS often shows characteristic fragments, aiding in their identification.

Table 2: Predicted Mass Spectrometry Data for this compound

Adduct m/z
[M+H]+ 168.06552
[M+Na]+ 190.04746
[M-H]- 166.05096

Data predicted for the parent compound.

Development of Advanced Detection Methodologies: Electrochemical Sensors and Biosensors

Electrochemical sensors offer a rapid, cost-effective, and portable alternative for the detection of electroactive compounds. While specific electrochemical sensors for this compound are not widely reported, the development of such sensors can be extrapolated from research on similar molecules. For instance, voltammetric sensors based on electropolymerized 4-aminobenzoic acid have been developed for the determination of other analytes. The phenolic hydroxyl and amino groups on the aromatic ring of this compound are electrochemically active and can be oxidized at a specific potential, providing the basis for an electrochemical sensor. The sensitivity and selectivity of these sensors can be enhanced by modifying the electrode surface with nanomaterials.

Biosensors represent another advanced detection methodology, utilizing a biological recognition element coupled to a transducer. While no specific biosensor for this compound has been described, a synthetic biosensor developed in Saccharomyces cerevisiae has shown the ability to detect various benzoic acid derivatives, including p-aminobenzoic acid. This suggests the potential for engineering a specific biosensor for this compound by tailoring the binding domain of the sensor protein.

Sample Preparation and Derivatization Strategies for Analytical Purity Assessment

The accurate determination of the analytical purity of this compound is critical for its application in research and chemical synthesis. Due to its polar nature, containing amino, hydroxyl, and carboxylic acid functional groups, the compound is non-volatile and may require specific sample preparation and derivatization steps to make it suitable for common analytical techniques like gas chromatography (GC) and to enhance its detection in high-performance liquid chromatography (HPLC).

Effective sample preparation aims to isolate the analyte from any matrix, remove interfering substances, and prepare it for injection into the analytical instrument. For a compound like this compound, this may involve simple dissolution in an appropriate solvent, or more complex extraction and clean-up procedures, especially when dealing with complex sample matrices. For instance, techniques such as ethanolic extraction can be employed for free amino acids. ucdavis.edu In cases where the sample may contain a significant inorganic matrix, clean-up steps like cation-exchange chromatography can be essential to remove interfering ions. ucdavis.edu

Derivatization is a chemical modification process used to convert a compound into a product with properties that are better suited for a given analytical method. For this compound, this typically involves converting the polar functional groups into less polar, more volatile, and more thermally stable derivatives for GC analysis, or into derivatives with enhanced spectroscopic properties for HPLC detection.

Derivatization Strategies for Gas Chromatography (GC) Analysis

GC-based methods, often coupled with mass spectrometry (MS), provide high resolution and sensitivity but require analytes to be volatile and thermally stable. Direct analysis of this compound by GC is challenging; therefore, derivatization is a mandatory step.

Esterification and N-Acetylation: A common two-step approach for compounds containing both carboxylic acid and amino/hydroxyl groups involves esterification followed by acetylation. ucdavis.edu

Esterification: The carboxylic acid group is converted to an ester, typically a methyl ester, by reacting the compound with acidified methanol at an elevated temperature (e.g., 100 °C for 1 hour). ucdavis.edu

Acetylation: The amino and hydroxyl groups are then acetylated. This can be achieved using a mixture of acetic anhydride, trimethylamine, and acetone. ucdavis.edu The resulting N-acetyl, O-acetyl ester derivative is significantly more volatile and suitable for GC analysis. ucdavis.edu

Alkyl Chloroformate Derivatization: Alkyl chloroformates, such as methyl chloroformate (MCF), are versatile reagents that react with multiple functional groups, including amino and carboxylic acids, to form stable and volatile derivatives. springernature.com This method can be used for the quantitative analysis of metabolites containing these functional groups by GC-MS/MS, offering high sensitivity and selectivity. springernature.com The reaction produces a mixed anhydride, making it a robust technique for compounds like this compound. springernature.com

Silylation and Trifluoroacetylation: This is another two-step derivatization procedure. nih.gov

Silylation: The acidic protons of the carboxylic acid and hydroxyl groups are reacted with a silylating agent, such as N-methyl-N-(trimethylsilyl-trifluoroacetamide) (MSTFA), to form trimethylsilyl (TMS) esters and ethers. nih.gov

Acylation: The amino group is subsequently derivatized, for example, through acylation with N-methyl-bis-trifluoroacetamide to form a trifluoroacyl (TFA) derivative. nih.gov This combined approach ensures all polar functional groups are blocked, yielding a derivative suitable for GC-MS analysis. nih.gov

StrategyReagentsTarget Functional GroupsPurposeReference
Esterification & Acetylation1. Acidified Methanol 2. Acetic Anhydride/Trimethylamine1. Carboxylic Acid 2. Amino, HydroxylIncrease volatility for GC analysis. ucdavis.edu
Alkyl ChloroformateMethyl Chloroformate (MCF)Amino, Carboxylic AcidProduce volatile mixed anhydrides for GC-MS/MS. springernature.com
Silylation & Acylation1. MSTFA 2. N-methyl-bis-trifluoroacetamide1. Carboxylic Acid, Hydroxyl 2. AminoBlock all polar groups for GC-MS analysis. nih.gov

Strategies for High-Performance Liquid Chromatography (HPLC) Purity Assessment

HPLC is a primary technique for the purity assessment of non-volatile compounds. While derivatization is not always necessary, it can be employed to enhance detection sensitivity, particularly when using UV-Vis or fluorescence detectors.

Direct Analysis: The purity of related compounds like 3-amino-4-hydroxybenzoic acid has been assessed using reversed-phase HPLC without derivatization. google.com The inherent UV absorbance of the benzene (B151609) ring allows for direct detection. Analytical conditions often involve a C18 column with a mobile phase consisting of a mixture of acetonitrile and an aqueous buffer (e.g., water adjusted to pH 4.0). google.com

Pre-column Derivatization: To improve sensitivity, especially at low concentrations, pre-column derivatization can be performed automatically using an autosampler. shimadzu.com

OPA/FMOC Derivatization: This is a popular method for amino acids. o-Phthalaldehyde (OPA) reacts rapidly with the primary amino group of this compound in the presence of a thiol (like 3-mercaptopropionic acid) to form a highly fluorescent isoindole derivative. shimadzu.com 9-Fluorenylmethyl chloroformate (FMOC) can also be used, reacting with the amino group to yield a fluorescently tagged product. shimadzu.com This allows for highly sensitive detection using a fluorescence detector. shimadzu.com

ParameterCondition Example for a Related CompoundReference
Chromatographic ColumnAgilent Sb-C18 (150mm x 5um) google.com
Mobile PhaseAcetonitrile : Water (pH=4.0) = 1:1 google.com
Flow Rate1.0 mL/min google.com
Detection Wavelength254.0 nm google.com

Role As a Precursor or Building Block in Academic Research

Utilization in the Synthesis of Advanced Organic Materials for Research Purposes

The primary documented application for 3-amino-4-hydroxy-2-methylbenzoic acid and its close structural analogs is in the synthesis of high-performance polymers, specifically polybenzoxazoles (PBOs). PBOs are a class of rigid-rod polymers known for their exceptional thermal stability, high tensile strength, and chemical resistance, making them valuable as engineering plastics. google.com

The synthesis of high molecular weight AB-polybenzoxazoles requires highly pure monomers. google.com The structure of this compound, containing both an o-aminophenol arrangement and a carboxylic acid on the same molecule, allows it to act as an "AB-type" monomer. Through a polycondensation reaction, the amino and hydroxyl groups of one monomer react with the carboxylic acid group of another, forming the characteristic oxazole (B20620) ring and extending the polymer chain. A US patent outlines a process for preparing various 3-amino-4-hydroxybenzoic acids, including 2-methyl-3-amino-4-hydroxybenzoic acid, emphasizing the need for high purity for the successful preparation of these advanced polymers. google.com

Research into related monomers, such as 3-amino-4-hydroxybenzoic acid (3,4-AHBA), further highlights the significance of this compound class. Studies have focused on developing microbial fermentation methods using renewable resources to produce 3,4-AHBA as a bio-based precursor for thermostable bioplastics, indicating a strong academic and industrial interest in creating sustainable pathways for these valuable monomers. google.comnih.gov

Development of Chemical Probes and Tags for Biological Systems

Within the reviewed scientific literature, there are no specific, documented instances of this compound being utilized as a chemical probe or tag for biological systems. While its functional groups could theoretically be used for conjugation to biomolecules, this application has not been a primary focus of research for this particular compound.

Intermediate in the Synthesis of Complex Research Molecules

This compound is itself the product of a multi-step synthesis, establishing it as a key intermediate for specialized applications. A patented process for its preparation involves the nitration of a substituted halobenzoic acid, followed by the hydrolysis of the halogen group to a hydroxyl group, and finally, the reduction of the nitro group to an amine. google.com This synthetic route produces the high-purity monomer needed for polymerization into polybenzoxazoles. google.com

A general method for creating related aminohydroxybenzoic acids involves the catalytic hydrogenation of the corresponding nitro-hydroxybenzoic acid. google.com For example, 4-hydroxy-3-nitrobenzoic acid can be reduced using tin(II) chloride in hydrochloric acid or through catalytic hydrogenation with palladium on carbon to yield 3-amino-4-hydroxybenzoic acid. google.comchemicalbook.com These established synthetic methodologies underscore the role of such compounds as pivotal intermediates in the creation of more complex molecules and materials.

Applications in Synthetic Biology and Biotechnology Research

While there is no direct evidence of this compound being used in synthetic biology, significant research has been conducted on the microbial production of its close isomer, 3-amino-4-hydroxybenzoic acid (3,4-AHBA). This non-proteinogenic amino acid is a precursor for highly functional polybenzoxazole polymers. chemicalbook.com

Researchers have successfully engineered strains of Corynebacterium glutamicum to produce 3,4-AHBA from glucose. nih.govchemicalbook.com This is achieved by introducing genes that encode enzymes for a synthetic pathway that differs from the natural shikimate pathway used for aromatic amino acid synthesis. nih.gov These studies demonstrate a proof-of-concept for the bio-based production of aminohydroxybenzoic acid monomers. Such biotechnology-driven approaches are being explored to provide a sustainable alternative to petroleum-based chemical synthesis for producing valuable platform chemicals and polymer precursors. nih.govnih.gov This research on a closely related analog suggests the future potential for developing similar microbial systems for the production of this compound.

Data Tables

Chemical and Physical Properties of this compound

Note: Experimental data for this specific compound is limited. The following properties are based on supplier information and computed data where noted.

PropertyValueSource
Molecular Formula C₈H₉NO₃ bldpharm.com
Molecular Weight 167.16 g/mol bldpharm.com
CAS Number 1785033-66-0 bldpharm.com
IUPAC Name This compound
Canonical SMILES CC1=C(C(=C(C=C1)C(=O)O)O)N nih.gov
InChI Key FFGZUEIQULYEBS-UHFFFAOYSA-N nih.gov

Future Directions and Emerging Research Areas

Integration with Systems Biology and Multi-Omics Approaches for Holistic Understanding

While large-scale systems biology studies have not extensively focused on 3-amino-4-hydroxy-2-methylbenzoic acid itself, its potential role as a metabolite, a precursor to bioactive molecules, or a modulator of biological pathways makes it a candidate for future multi-omics investigations.

Future research could involve:

Metabolomics: Employing mass spectrometry-based metabolomics to track the biotransformation of this compound within cellular or organismal systems. This could reveal novel metabolic pathways or identify its degradation products, offering a more complete picture of its biological lifecycle.

Proteomics: Utilizing chemoproteomics approaches, such as affinity-based protein profiling, where a derivatized form of the compound is used as a probe to identify specific protein binding partners. This would provide a direct map of its potential targets in a complex biological system, moving beyond predicted interactions to experimental evidence.

Transcriptomics: If the compound or its derivatives are found to have biological activity, RNA sequencing (RNA-Seq) could be used to analyze global changes in gene expression upon cellular exposure. This would elucidate the downstream pathways and cellular responses modulated by the molecule, providing a holistic view of its mechanism of action.

Integrating these -omics datasets would allow for the construction of comprehensive network models, illustrating how the compound perturbs biological systems from the molecular to the pathway level.

Application in Rational Design of Novel Chemical Entities based on Mechanistic Insights

The true potential of this compound likely lies in its application as a scaffold or fragment in the rational design of new molecules. Its rigid, substituted aromatic core is an ideal starting point for creating libraries of compounds with diverse functionalities for applications in medicine, agriculture, and materials.

Key strategies for future research include:

Fragment-Based Drug Discovery (FBDD): The compound's molecular weight and structural features make it an ideal candidate for FBDD. By identifying weak but efficient binding of this fragment to a biological target (e.g., an enzyme active site), it can be systematically "grown" or combined with other fragments to create a highly potent and selective lead compound.

Structure-Activity Relationship (SAR) Studies: The compound serves as a perfect core structure for systematic SAR exploration. By independently modifying each functional group—for instance, by acylating the amine, alkylating the hydroxyl group, or converting the carboxylic acid to an ester or amide—researchers can precisely probe how each part of the molecule contributes to a desired activity. The ortho-methyl group is particularly interesting, as it creates a specific steric and electronic environment that can be exploited to achieve selectivity for a given biological target.

Bioisosteric Replacement: In designing new bioactive molecules, the aminohydroxybenzoic acid core can be used as a bioisostere for other known pharmacophores. Computational analysis can predict how its unique electronic and conformational properties might offer advantages, such as improved binding affinity, better metabolic stability, or reduced off-target effects, compared to existing structures.

Advanced Computational Modeling for Predictive Research in Chemical Biology and Materials Science

Computational chemistry offers a powerful toolkit for predicting the behavior of this compound and its derivatives, accelerating research and reducing experimental costs.

Quantum Mechanics (QM): Methods like Density Functional Theory (DFT) can be used to calculate fundamental properties with high accuracy. These include electronic properties (e.g., electrostatic potential maps to predict reactive sites), vibrational frequencies for interpreting infrared spectra, and NMR chemical shifts to aid in structural confirmation. These calculations are crucial for understanding the intrinsic reactivity and spectroscopic signatures of the molecule.

Molecular Dynamics (MD): For derivatives of the compound that are designed to interact with biological macromolecules like proteins or DNA, MD simulations can predict binding modes, calculate binding free energies, and provide insights into the dynamic behavior of the complex. This is essential for refining the design of potential therapeutic agents.

Materials Science Simulation: In the context of materials science, computational models can predict the properties of polymers or metal-organic frameworks (MOFs) that incorporate this molecule as a monomer or linker. Simulations can forecast material properties such as thermal stability, mechanical strength, porosity, and electronic conductivity before synthesis is ever attempted.

Computational Technique Predicted Property / Insight Potential Research Area
Density Functional Theory (DFT)Electron density, electrostatic potential, spectral data (IR, NMR), reaction energies.Chemical Synthesis, Mechanistic Chemistry
Molecular Dynamics (MD)Binding affinity and conformation with biological targets, solvation properties.Drug Discovery, Chemical Biology
Quantitative Structure-Activity Relationship (QSAR)Correlation of structural features with biological activity or chemical properties.Rational Design, Toxicology
Materials SimulationPorosity, thermal stability, mechanical properties of polymers or MOFs.Materials Science, Nanotechnology

Development of Next-Generation Characterization and Analysis Tools

While standard analytical techniques are sufficient for basic identification, future research will benefit from the application of more advanced and sensitive characterization tools to probe the compound's structure and function in greater detail.

Advanced Mass Spectrometry (MS): Techniques like ion-mobility mass spectrometry (IM-MS) could be used to separate and analyze isomers of derivatized forms of this compound, providing information not only on mass-to-charge ratio but also on the molecule's three-dimensional shape (collisional cross-section).

Solid-State NMR (ssNMR): For materials science applications where the compound is integrated into a solid matrix (e.g., a polymer), ssNMR would be an indispensable tool for characterizing the local chemical environment, intermolecular interactions, and dynamics in the solid state.

Single-Crystal X-ray Diffraction: Obtaining a high-resolution crystal structure of this compound or its co-crystals would provide definitive proof of its three-dimensional structure. This information is invaluable for validating computational models and understanding intermolecular interactions, such as hydrogen bonding patterns, that govern its solid-state properties.

Hyphenated Chromatographic Techniques: The development of novel analytical methods using techniques like supercritical fluid chromatography (SFC) coupled with mass spectrometry could provide superior separation and detection of the compound and its derivatives in complex biological or environmental matrices.

By embracing these future-facing research directions, the scientific community can unlock the full potential of this compound, transforming it from a simple building block into a key component in the development of novel solutions in medicine, biology, and materials science.

Q & A

Q. What are the recommended synthetic routes for 3-amino-4-hydroxy-2-methylbenzoic acid, and how can reaction yields be optimized?

  • Methodological Answer : Synthesis typically involves multi-step protection-deprotection strategies. For example:

Methylation : Protect the hydroxyl group using methyl chloroformate under basic conditions (e.g., NaHCO₃) to prevent unwanted side reactions .

Amination : Introduce the amino group via nitration followed by reduction (e.g., using Pd/C and H₂) .

Demethylation : Remove protecting groups using HBr/acetic acid .

  • Optimization : Monitor reaction progress via TLC/HPLC. Purify via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) .

Q. How can researchers validate the purity and structural identity of this compound?

  • Methodological Answer :
  • Melting Point Analysis : Compare observed mp (e.g., ~200–210°C) with literature values for analogous compounds like 3-amino-4-hydroxybenzoic acid (mp 208°C) .
  • Spectroscopy :
  • FTIR : Confirm hydroxyl (3200–3500 cm⁻¹), amino (3300–3500 cm⁻¹), and carboxylic acid (1700 cm⁻¹) groups .
  • ¹H/¹³C NMR : Assign peaks for methyl (δ 2.1–2.5 ppm), aromatic protons (δ 6.5–7.5 ppm), and COOH (δ 12–13 ppm) .
  • HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

Advanced Research Questions

Q. What experimental designs are suitable for studying the interaction of this compound with DNA?

  • Methodological Answer :
  • Spectroscopic Techniques :
  • UV-Vis Titration : Monitor hypochromic shifts or isosbestic points to confirm binding .
  • Fluorescence Quenching : Use ethidium bromide displacement assays to calculate binding constants (Kb) .
  • Viscometry : Measure increases in DNA viscosity to infer intercalation modes .
  • Computational Modeling : Perform DFT calculations or molecular docking (e.g., AutoDock Vina) to predict binding affinities and sites .

Q. How do structural modifications (e.g., chloro, methoxy substituents) influence the bioactivity of this compound derivatives?

  • Methodological Answer :
  • Comparative Studies : Synthesize analogs (e.g., 4-chloro-3-hydroxybenzoic acid , 3-fluoro-4-methoxybenzoic acid ) and evaluate:
  • Enzyme Inhibition : Use kinetic assays (e.g., Michaelis-Menten plots) to assess effects on target enzymes like 3-hydroxyanthranilate dioxygenase .
  • Antimicrobial Activity : Test against bacterial strains (e.g., E. coli) via disk diffusion assays .
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity using regression analysis .

Key Methodological Considerations

  • Contradictions in Data : Discrepancies in reported melting points (e.g., 3-amino-4-hydroxybenzoic acid mp varies by ±5°C across studies) may arise from purity differences or polymorphic forms .
  • Advanced Characterization : Use X-ray crystallography to resolve ambiguities in molecular geometry and LC-MS for trace impurity analysis .

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